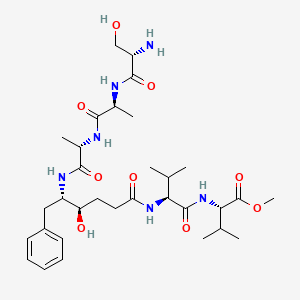
L-Valine, N-(N-(4-hydroxy-1-oxo-6-phenyl-5-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)hexyl)-L-valyl)-, methyl ester, (R-(R*,S*))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valine, N-(N-(4-hydroxy-1-oxo-6-phenyl-5-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)hexyl)-L-valyl)-, methyl ester, (R-(R*,S*))- is a complex organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting from L-Valine and incorporating various protective groups, coupling reactions, and deprotection steps. Typical synthetic routes may include:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Coupling Reactions: Using reagents like carbodiimides or other coupling agents to form peptide bonds.
Deprotection: Removing protecting groups under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yields, purity, and cost-effectiveness. This might involve:
Batch Processing: Sequential addition of reagents and purification steps.
Continuous Flow Chemistry: Using continuous reactors to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound may be used as a building block in organic synthesis, particularly in the development of peptides and other complex molecules.
Biology
In biological research, it could be used to study protein interactions, enzyme functions, or as a probe in biochemical assays.
Medicine
Industry
In the industrial sector, it could be used in the production of specialty chemicals, pharmaceuticals, or as a catalyst in specific reactions.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes: Inhibiting or activating enzyme functions.
Interacting with Receptors: Modulating receptor activity.
Pathway Involvement: Participating in or altering biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Valine Derivatives: Other compounds derived from L-Valine with different functional groups.
Peptide Methyl Esters: Similar compounds with peptide backbones and ester functional groups.
Eigenschaften
CAS-Nummer |
126455-01-4 |
|---|---|
Molekularformel |
C32H52N6O9 |
Molekulargewicht |
664.8 g/mol |
IUPAC-Name |
methyl (2S)-2-[[(2S)-2-[[(4R,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-4-hydroxy-6-phenylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C32H52N6O9/c1-17(2)26(31(45)38-27(18(3)4)32(46)47-7)37-25(41)14-13-24(40)23(15-21-11-9-8-10-12-21)36-29(43)20(6)34-28(42)19(5)35-30(44)22(33)16-39/h8-12,17-20,22-24,26-27,39-40H,13-16,33H2,1-7H3,(H,34,42)(H,35,44)(H,36,43)(H,37,41)(H,38,45)/t19-,20-,22-,23-,24+,26-,27-/m0/s1 |
InChI-Schlüssel |
UCDZIDGCTSCJGC-NEQFSTLYSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)OC)O)NC(=O)[C@H](C)NC(=O)[C@H](CO)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)CCC(C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















